Bienvenue dans la boutique en ligne BenchChem!

PETCM

Caspase-3 Activation Apoptosis HeLa Cell Assay

PETCM (α-(trichloromethyl)-4-pyridineethanol, CAS 10129-56-3) is a synthetic small molecule of the pyridineethanol class, identified via high-throughput screening of an Abbott library of 184,000 compounds. It functions as a caspase-3 activator and apoptosome formation stimulator, acting through antagonism of the oncoprotein prothymosin-α (ProT) in a cytochrome c-dependent manner.

Molecular Formula C8H8Cl3NO
Molecular Weight 240.5 g/mol
CAS No. 10129-56-3
Cat. No. B158143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePETCM
CAS10129-56-3
Synonymsalpha-(trichloromethyl)-4-pyridineethanol
PETCM cpd
Molecular FormulaC8H8Cl3NO
Molecular Weight240.5 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1CC(C(Cl)(Cl)Cl)O
InChIInChI=1S/C8H8Cl3NO/c9-8(10,11)7(13)5-6-1-3-12-4-2-6/h1-4,7,13H,5H2
InChIKeyNGTDJJKTGRNNAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PETCM (CAS 10129-56-3) Procurement Guide: Chemical Identity and Baseline Profile


PETCM (α-(trichloromethyl)-4-pyridineethanol, CAS 10129-56-3) is a synthetic small molecule of the pyridineethanol class, identified via high-throughput screening of an Abbott library of 184,000 compounds [1]. It functions as a caspase-3 activator and apoptosome formation stimulator, acting through antagonism of the oncoprotein prothymosin-α (ProT) in a cytochrome c-dependent manner . The compound is commercially available from multiple vendors with typical purity specifications of ≥98–99% (HPLC), presenting as a solid soluble in DMSO .

Why PETCM (CAS 10129-56-3) Cannot Be Replaced by Generic Caspase Modulators


Generic substitution of PETCM with other caspase-3 modulators or apoptosis inducers is scientifically unsound due to PETCM's unique mechanism of action. Unlike direct caspase-3 inhibitors or pan-caspase modulators, PETCM functions upstream as a ProT antagonist, enabling apoptosome formation at physiological dATP concentrations [1]. This pathway-specific modulation—relieving ProT-mediated inhibition of Apaf-1 oligomerization—is not replicated by compounds such as PAC-1 (procaspase-3 activator) or Z-DEVD-FMK (caspase-3 inhibitor), which operate at distinct nodes of the apoptotic cascade [2]. Consequently, experimental reproducibility and pathway interrogation outcomes are compound-specific; substituting PETCM with another apoptosis modulator will alter the biological readout and invalidate comparisons to published datasets.

PETCM (CAS 10129-56-3) Quantitative Differentiation Evidence: Head-to-Head Performance Data


PETCM Outperforms dATP in Caspase-3 Activation Efficiency: Direct Comparative Data

In a direct head-to-head comparison using HeLa S-100 cytosolic extracts, 0.2 mM PETCM demonstrated superior efficiency in activating caspase-3 compared to 1 mM dATP . Caspase-3 activity was measured via DEVD cleavage assay.

Caspase-3 Activation Apoptosis HeLa Cell Assay

PETCM Enables Apoptosome Formation Under Physiological dATP Conditions Where Vehicle Control Fails

PETCM relieves ProT-mediated inhibition of apoptosome formation, enabling Apaf-1 oligomerization at physiological dATP concentrations. Without PETCM, apoptosome formation is blocked by endogenous ProT under identical conditions [1]. The quantitative shift of Apaf-1 from monomeric to ~1 MDa oligomeric complex was observed via size-exclusion chromatography.

Apoptosome Formation Apaf-1 Oligomerization ProT Antagonism

PETCM Antagonizes ProT-Mediated Caspase-3 Suppression: Rescue of Inhibited Activity

In HeLa cells where caspase-3 activation was suppressed by ProT, treatment with 0.2 mM PETCM for 1 hour fully antagonized this inhibitory activity and restored caspase-3 activation to control levels . This rescue effect is specific to PETCM's ProT-antagonist mechanism.

ProT Antagonism Caspase-3 Rescue Oncoprotein Inhibition

PETCM Restores Physiological Synaptic Plasticity in PINK1 Knockout Model: In Vivo Functional Evidence

In striatal slices from PINK1 knockout mice (a Parkinson's disease model), LTD is impaired. Pretreatment with PETCM rescued physiological long-term depression (LTD) to wild-type levels, whereas vehicle-treated knockout slices showed no rescue [1]. This represents a functional in vivo/ex vivo endpoint distinct from simple cell death assays.

Parkinson's Disease Synaptic Plasticity Caspase-3 Non-Apoptotic Function

PETCM Concentration-Dependent Caspase-3 Activation: Defined Working Range for Experimental Reproducibility

PETCM stimulates caspase-3 activity (DEVD cleavage) in HeLa S-100 extracts in a concentration-dependent manner across 0.1–0.5 mM [1]. This defined linear range enables precise titration for desired activation levels, whereas many alternative caspase modulators exhibit narrow or unpredictable dose-response windows.

Dose-Response Caspase-3 Activity Assay Optimization

PETCM (CAS 10129-56-3) Optimal Procurement and Application Scenarios


Mechanistic Dissection of ProT/PHAP-Mediated Apoptotic Regulation

PETCM is the sole commercially available small-molecule tool for specifically antagonizing ProT to enable apoptosome formation. Researchers investigating the ProT-PHAP regulatory axis must use PETCM to observe PHAP's pro-apoptotic activity, as this activity is masked by endogenous ProT in its absence [1]. Substitution with other apoptosis modulators will not reveal this pathway-specific biology.

Positive Control for Caspase-3 Activation in Cell-Free and Cellular Apoptosis Assays

With a defined working concentration range of 0.1–0.5 mM and demonstrated superiority over dATP at 5-fold lower concentration [1], PETCM serves as an optimized positive control for caspase-3 activation assays. Procurement of PETCM reduces compound consumption per assay while providing robust, reproducible activation signals in both HeLa S-100 extracts and intact HeLa cells.

Non-Apoptotic Caspase-3 Function Studies in Neurodegenerative Disease Models

As demonstrated in PINK1 knockout Parkinson's disease models, PETCM rescues physiological LTD by activating non-apoptotic caspase-3 functions [1]. This represents a distinct application niche not addressed by apoptosis-focused caspase modulators. Researchers investigating synaptic plasticity, learning, memory, or neurodegenerative pathways involving sub-apoptotic caspase-3 activity require PETCM for functional rescue experiments.

Chemical Biology Screening for ProT-Dependent Cellular Processes

PETCM's identification from a 184,000-compound HTS campaign and its subsequent use in biochemical fractionation to deconvolute the ProT/PHAP pathway [1] establishes it as a validated chemical probe. Procurement of PETCM enables screening laboratories to interrogate ProT-dependent processes, validate RNAi-mediated ProT knockdown phenotypes, and identify downstream effectors of ProT-mediated apoptotic regulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for PETCM

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.